

Structure-activity relationship (SAR) studies of 6-nitroquinazoline derivatives

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Compound of Interest

Compound Name: 5-Nitro-4-hydroxyquinazoline

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The 6-Nitro Moiety: A Key to Unlocking Potent Quinazoline-Based Therapeutics

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Nitroquinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities. Among these, the introduction of a nitro group at the 6-position has emerged as a particularly fruitful strategy for enhancing potency, especially in the realms of oncology and immunology. This guide provides an in-depth comparison of 6-nitroquinazoline derivatives, elucidating the critical interplay between their chemical structure and biological function, supported by experimental data and detailed protocols.

The Strategic Importance of the 6-Nitro Group

The electron-withdrawing nature of the nitro group at the 6-position of the quinazoline ring significantly influences the molecule's electronic properties. This modification can enhance binding affinities to target proteins, modulate metabolic stability, and ultimately amplify the desired biological effect. Our exploration will focus primarily on the anticancer and immunomodulatory activities, where the 6-nitroquinazoline core has shown exceptional promise.

Anticancer Activity: Targeting the EGFR Signaling Cascade

A significant body of research on 6-nitroquinazoline derivatives has centered on their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[\[1\]](#)[\[2\]](#) Overexpression and mutations of EGFR can lead to uncontrolled cell proliferation and survival. [\[3\]](#) 6-Nitroquinazolines have been designed as potent EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain.[\[4\]](#)

Comparative Analysis of 4-Anilino-6-nitroquinazolines

The 4-anilino substitution is a classic feature of many EGFR inhibitors. The following table summarizes the structure-activity relationship of various 4-anilino-6-nitroquinazoline derivatives, highlighting the impact of substitutions on the anilino ring on their EGFR inhibitory and antiproliferative activities.

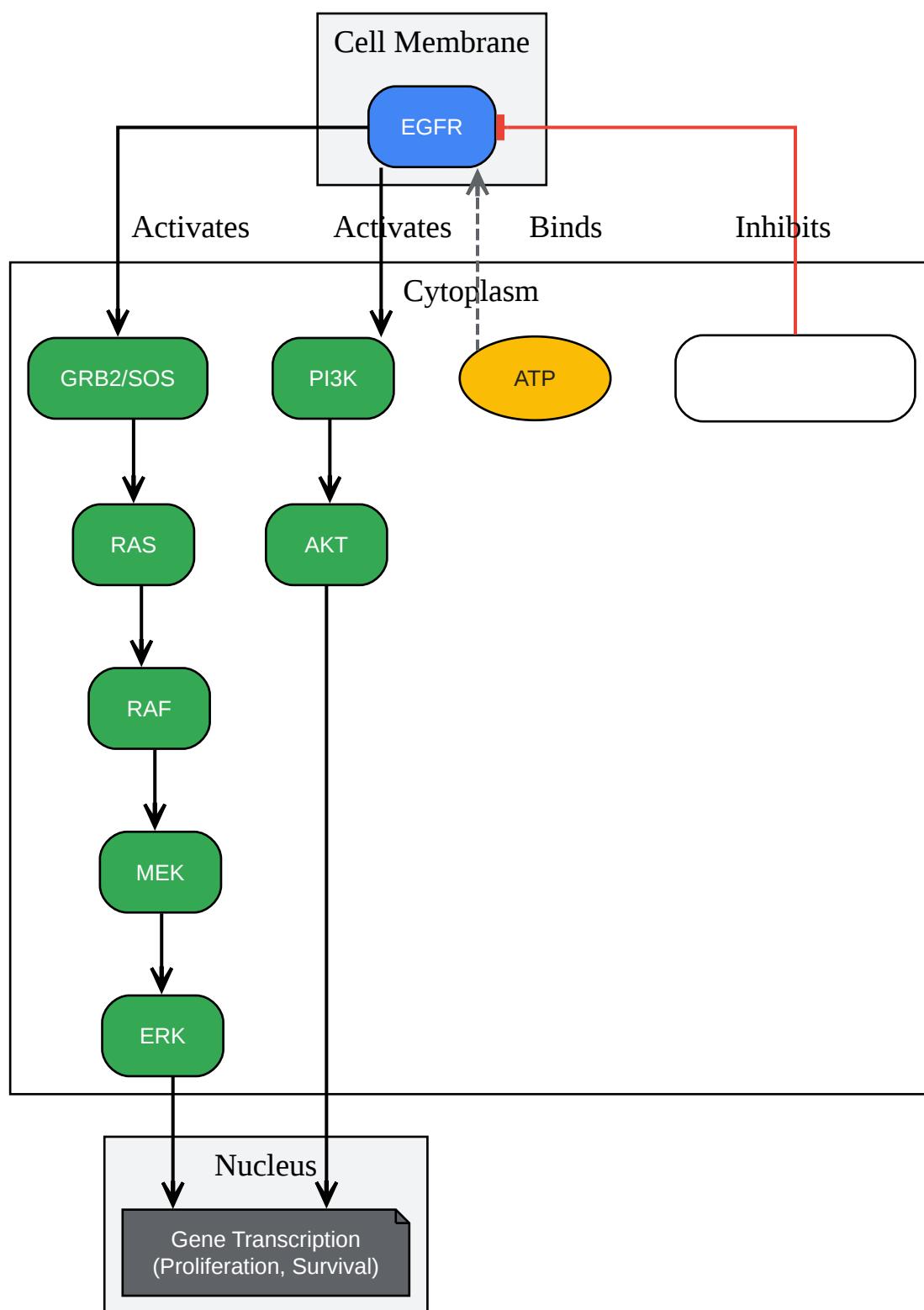
Compound ID	4-Anilino Substitution	EGFR IC ₅₀ (nM)	Cell Line	Antiproliferative IC ₅₀ (μM)	Reference
Gefitinib	3-chloro-4-fluoroanilino	2-37	A549	0.015-0.03	[5]
Compound 1	4-((4-chlorobenzylidene)amino)phenyl	0.25	HCT-116	1.83	[1]
Compound 2	4-((4-bromobenzylidene)amino)phenyl	0.23	HCT-116	1.75	[1]
Compound 3	4-((4-methylbenzylidene)amino)phenyl	0.31	HCT-116	2.01	[1]
Compound 4	4-((4-methoxybenzylidene)amino)phenyl	0.35	HCT-116	2.15	[1]
Compound 5	4-((4-(dimethylamino)benzylidene)amino)phenyl	0.42	HCT-116	2.33	[1]

Expert Interpretation: The data reveals that substitutions on the 4-anilino moiety significantly impact both EGFR inhibition and cellular antiproliferative activity. The presence of bulky, hydrophobic groups with specific electronic properties on the benzylidene ring of the anilino substituent, such as chloro and bromo groups (Compounds 1 and 2), leads to highly potent EGFR inhibition. This suggests that the anilino pocket of the EGFR binding site can accommodate these functionalities, likely through hydrophobic and electronic interactions,

leading to enhanced binding affinity. The slightly reduced potency with electron-donating groups like methyl and methoxy (Compounds 3 and 4) indicates that electron-withdrawing or neutral substituents are preferred in this position.

The EGFR Signaling Pathway and Inhibition

The binding of a 6-nitroquinazoline TKI to the ATP-binding site of EGFR prevents its autophosphorylation, thereby blocking the downstream signaling cascades that drive cancer cell proliferation and survival. The two major downstream pathways affected are the RAS-RAF-MAPK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a key regulator of cell survival and apoptosis resistance.[\[6\]](#)[\[7\]](#)



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EGFR Signaling Pathway Inhibition by 6-Nitroquinazoline TKIs.

Immunomodulatory Effects: Dual Inhibition of TNF- α and T-Cell Proliferation

Beyond their anticancer properties, 6-nitroquinazolines have demonstrated significant immunomodulatory effects. Specifically, certain derivatives have been identified as dual inhibitors of tumor necrosis factor-alpha (TNF- α) production and T-cell proliferation, both of which are key processes in inflammatory and autoimmune diseases.

Comparative Analysis of 4-Phenyl-6-nitroquinazolines

A study by Tobe et al. explored the SAR of 6-nitroquinazolines with variations at the 4- and 7-positions for their inhibitory effects on TNF- α production and T-cell proliferation.

Compound ID	4-Substituent	7-Substituent	TNF- α Production IC ₅₀ (μ M)	T-Cell Proliferation IC ₅₀ (μ M)	Reference
Compound 6	4-Fluorophenyl	Piperazino	0.048	0.052	
Compound 7	3,4- I	Difluorophenyl	0.031	0.045	
Compound 8	Phenyl	Piperazino	0.11	0.13	
Compound 9	4- Fluorophenyl	N- Methylpiperazine	1.2	>10	
Compound 10	4- Fluorophenyl	Homopiperazine	0.25	0.41	

Expert Interpretation: This dataset underscores the critical importance of the substituent at the 7-position. The unsubstituted piperazine ring (Compounds 6, 7, and 8) is essential for potent dual activity. Methylation of the distal nitrogen of the piperazine ring (Compound 9) dramatically reduces activity, suggesting that a free secondary amine is crucial for interaction with the biological target. The size of the heterocyclic ring at position 7 also plays a role, as the larger

homopiperazine ring (Compound 10) leads to a decrease in potency compared to the piperazine ring. At the 4-position, the presence of fluorine atoms on the phenyl ring (Compounds 6 and 7) enhances the inhibitory activity compared to the unsubstituted phenyl ring (Compound 8), likely due to favorable electronic interactions.

Antimicrobial and Antiviral Potential

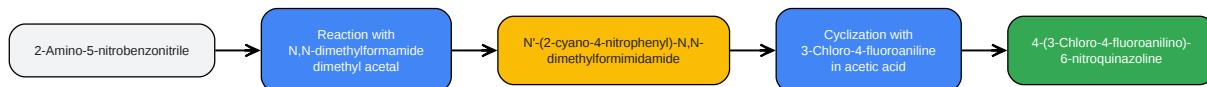
While the primary focus has been on anticancer and immunomodulatory activities, the quinazoline scaffold is also known for its broad-spectrum antimicrobial and antiviral properties.
[8][9] Some studies have reported the antifungal and antiviral activities of nitro-substituted quinazolines. For instance, certain quinazolinone derivatives with a nitro group have shown notable antifungal activity.
[10] Additionally, some 4-anilino-6-aminoquinazoline derivatives, which are synthesized from 6-nitro precursors, have demonstrated potent anti-MERS-CoV activity.
[11] This suggests that the 6-nitroquinazoline scaffold could serve as a promising starting point for the development of novel anti-infective agents. Further focused SAR studies are warranted to fully explore this potential.

Experimental Protocols

To ensure the integrity and reproducibility of the presented data, this section provides detailed methodologies for the synthesis of a representative 6-nitroquinazoline derivative and for a key biological assay.

Synthesis of 4-(3-Chloro-4-fluoroanilino)-6-nitroquinazoline

This protocol describes a common synthetic route to a key intermediate for many of the discussed EGFR inhibitors.



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Synthetic Workflow for a 4-Anilino-6-nitroquinazoline.

Step-by-Step Procedure:

- Step 1: Formation of the Formimidamide Intermediate: A mixture of 2-amino-5-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal in toluene is heated at reflux for 5 hours. After cooling, the precipitated product, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide, is collected by filtration, washed with toluene, and dried.[11]
- Step 2: Cyclization to the Quinazoline Core: The intermediate from Step 1 is suspended in acetic acid, and 3-chloro-4-fluoroaniline is added. The mixture is heated at 120 °C for 7 hours. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 4-(3-chloro-4-fluoroanilino)-6-nitroquinazoline.[11][12] The crude product can be further purified by crystallization or column chromatography.

EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a common method for determining the *in vitro* inhibitory activity of compounds against EGFR.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the EGFR enzyme. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Procedure:

- **Reagent Preparation:** Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate, and ATP.
- **Compound Preparation:** Dissolve the test compounds in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
- **Kinase Reaction:** In a 96- or 384-well plate, add the EGFR enzyme, the test compound at various concentrations, and the peptide substrate. Allow to incubate at room temperature for a defined period (e.g., 10-20 minutes).
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP to each well.

- Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. For example, in an ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, and then another reagent converts the ADP generated into ATP, which is quantified via a luciferase-based reaction.[10]
- Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The inclusion of a nitro group at the 6-position of the quinazoline scaffold is a powerful strategy for developing potent inhibitors of key biological targets. The SAR studies highlighted in this guide demonstrate that fine-tuning the substitutions at the 4- and 7-positions of the 6-nitroquinazoline core can lead to highly active compounds with distinct biological profiles, ranging from anticancer to immunomodulatory and potentially anti-infective agents.

Future research should focus on a more systematic exploration of the SAR of 6-nitroquinazolines against a broader range of biological targets. The development of derivatives with improved pharmacokinetic properties and reduced off-target effects will be crucial for their clinical translation. The detailed experimental protocols provided herein offer a solid foundation for researchers to design and evaluate the next generation of 6-nitroquinazoline-based therapeutics.

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